4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC13431779
Molecular Formula: C8H12F3NO2
Molecular Weight: 211.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12F3NO2 |
|---|---|
| Molecular Weight | 211.18 g/mol |
| IUPAC Name | 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)3-1-5(2-4-7)6(13)14/h5H,1-4,12H2,(H,13,14) |
| Standard InChI Key | PYOCUKAOJZKURC-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1C(=O)O)(C(F)(F)F)N |
| Canonical SMILES | C1CC(CCC1C(=O)O)(C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid features a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 4-position with both amino (-NH₂) and trifluoromethyl (-CF₃) groups. Its molecular formula is C₈H₁₂F₃NO₂, with a molecular weight of 211.18 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and carboxylic acid groups enable hydrogen bonding and salt formation, critical for biological activity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1315366-72-3 | |
| Molecular Formula | C₈H₁₂F₃NO₂ | |
| Molecular Weight | 211.18 g/mol | |
| Density | Not reported | |
| Melting Point | Not reported |
Synthesis and Stereochemical Control
Introducing the Amino Group
The amino group may be introduced via reductive amination or nucleophilic substitution. Patent CN108602758B describes a one-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives using hydrogenation of 4-aminobenzoic acid with a Ru/C catalyst under basic conditions . This approach achieves a trans/cis ratio of 4.6:1 at 100°C and 15 bar H₂ . Adapting this method to introduce a trifluoromethyl group would require careful optimization to avoid side reactions.
Physicochemical and Spectral Properties
While direct data for 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is limited, analogous compounds provide insights:
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trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid has a melting point of 154°C and a purity >99.2% after recrystallization .
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The trifluoromethyl group’s strong electron-withdrawing effect likely lowers the pKa of the carboxylic acid, enhancing solubility in polar aprotic solvents .
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¹⁹F NMR of related compounds shows characteristic singlets for -CF₃ groups at ~-60 ppm .
Applications in Pharmaceutical Development
Liquid Crystal Compounds
The trans isomer of 4-(trifluoromethyl)cyclohexanecarboxylic acid is a key intermediate in trifluoromethyl liquid crystals, valued for their thermal stability and dielectric anisotropy . The amino derivative could serve as a building block for advanced materials with tunable optical properties.
Enzyme Inhibitors
Structurally similar compounds, such as 3-amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid, inactivate human ornithine aminotransferase (hOAT) with high selectivity (22-fold efficiency over analogs) . The trifluoromethyl group in 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid may enhance binding to enzyme active sites through hydrophobic interactions.
Prodrug Design
Patent US5478838A discloses 4-amino(alkyl)cyclohexane-1-carboxamides as prodrugs for dopamine agonists . The carboxylic acid moiety in the target compound could be esterified or amidated to improve bioavailability.
Challenges and Future Directions
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Stereochemical Purity: Achieving >99% enantiomeric excess for pharmaceutical applications requires advanced catalysts or chiral resolution techniques.
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Scalability: High-pressure hydrogenation (7+ MPa) poses safety risks in industrial settings . Flow chemistry may mitigate these challenges.
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Toxicity Data: No MSDS or in vivo toxicity studies are publicly available, necessitating further preclinical evaluation.
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